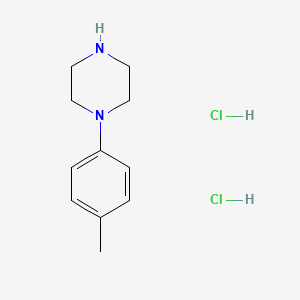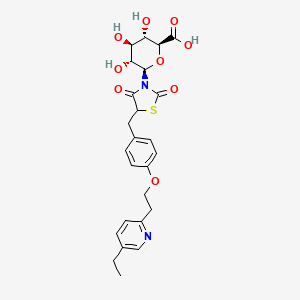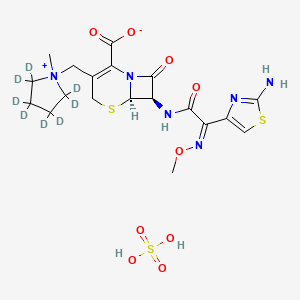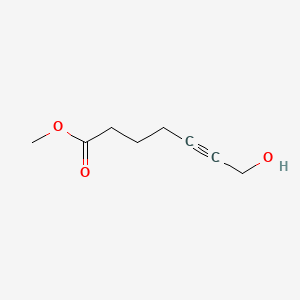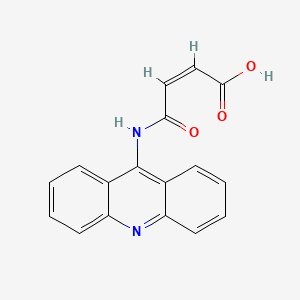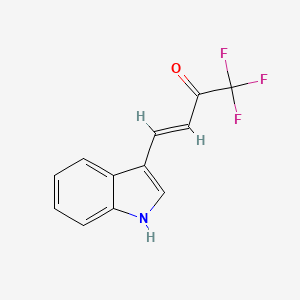
HX 630-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HX 630-d4 is an isotope-labelled compound of HX 630. It is a labelled analogue of a nuclear receptor retinoid X receptor agonist that exerts antiproliferative effects in vascular smooth muscle cells both in vivo and in vitro. This compound is a potential therapeutic target for vascular injury and intimal thickening. The molecular formula of this compound is C28H23D4NO2S, and it has a molecular weight of 445.61.
Preparation Methods
The preparation of HX 630-d4 involves the synthesis of its parent compound, HX 630, followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:
Synthesis of HX 630: The parent compound is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Deuterium Labelling: Deuterium atoms are introduced into the molecule to obtain this compound.
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring the purity and isotopic labelling efficiency of the final product. The compound is typically stored at 2-8°C to maintain its stability .
Chemical Reactions Analysis
HX 630-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
HX 630-d4 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behaviour of deuterium-labelled compounds.
Biology: The compound is used in biological studies to investigate the role of retinoid X receptors in cellular processes.
Medicine: this compound is explored as a potential therapeutic agent for treating vascular diseases due to its antiproliferative effects on vascular smooth muscle cells.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
HX 630-d4 exerts its effects by acting as an agonist for nuclear receptor retinoid X receptors. These receptors are involved in regulating gene expression related to cell proliferation, differentiation, and apoptosis. By binding to these receptors, this compound enhances the expression of specific genes, such as ABCA1, which is involved in cholesterol metabolism. This mechanism contributes to its antiproliferative effects and potential therapeutic benefits for vascular diseases.
Comparison with Similar Compounds
HX 630-d4 is unique due to its deuterium labelling, which provides advantages in stability and metabolic studies. Similar compounds include:
HX 630: The non-deuterated parent compound with similar biological activity.
Other retinoid X receptor agonists: Compounds like bexarotene and LGD1069, which also target retinoid X receptors but lack deuterium labelling.
This compound stands out due to its enhanced stability and utility in tracing metabolic pathways, making it a valuable tool in scientific research.
Properties
CAS No. |
1794787-53-3 |
|---|---|
Molecular Formula |
C₂₈H₂₃D₄NO₂S |
Molecular Weight |
445.61 |
Synonyms |
4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo[b]naphtho[2,3-f][1,4]thiazepin-12-yl)benzoic Acid-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


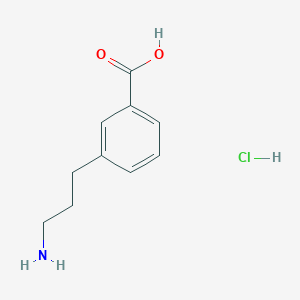
![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)
